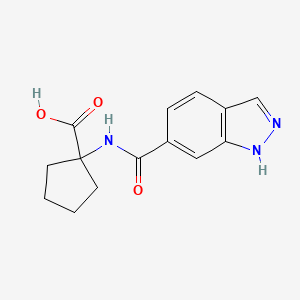

3-氯-2-甲基-6-硝基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Chloro-2-methyl-6-nitrophenol” is a chemical compound that is used in the synthesis of nitrotoluene . It is also used as an intermediate in the production of chlorinated phenols . The chlorination can be achieved by reacting 2,4-dichloro-3-methylphenol with hydrochloric acid and chlorine gas .

Synthesis Analysis

The synthesis of “3-Chloro-2-methyl-6-nitrophenol” can be achieved by KOH/H2O hydrolysis of a product mixture obtained from chlorination of p-nitrotoluene in the presence of a phase transfer catalyst . A 95–99% yield of 2 based on 2,3,6-trichloro-4-nitrotoluene, 4 (major chlorination product) was achieved in >95% purity .Molecular Structure Analysis

The molecular formula of “3-Chloro-2-methyl-6-nitrophenol” is C7H6ClNO3 . The average mass is 187.580 Da and the monoisotopic mass is 187.003616 Da .科学研究应用

环境污染与修复

研究重点关注了硝基苯酚的存在和分布,包括与3-氯-2-甲基-6-硝基苯酚相关的化合物,在大气中的存在和分布。研究已经开展,以了解它们在城市、郊区和农村地区的时空变化。这些化合物由于交通和其他人类活动而排放到大气中。这些排放物在空气质量和潜在健康影响中的作用一直是关注的重点,并提出了进一步测量以确认其来源、行为和影响的建议 (Morville, Scheyer, Mirabel, & Millet, 2006).

生物修复和降解

硝基苯酚化合物的降解和生物修复已经得到广泛的研究。例如,已经报道了 Ralstonia sp. SJ98 对3-甲基-4-硝基苯酚(一种与3-氯-2-甲基-6-硝基苯酚在结构上相似的化合物)的生物降解。这种细菌可以利用此类化合物作为唯一的碳和能源,表明其具有环境净化和生物修复的潜力 (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

另一项研究表明,在受硝基苯酚(包括3-甲基-4-硝基苯酚)污染的土壤中接种伯克霍尔德菌属菌株 SJ98,显着加速了它们的降解。这项研究提供了对受硝基苯酚污染土壤的生物修复的见解,并强调了由于生物强化导致的细菌群落动态的变化 (Min, Wang, & Hu, 2017).

高级氧化工艺

高级氧化工艺(AOP)在降解硝基苯酚化合物方面的有效性已经得到比较,研究结果表明 UV/Fenton 工艺在这些化合物的部分矿化中是最有效的。该研究对各种 AOP 在降解环境污染物(如 4-氯-2-硝基苯酚,它与 3-氯-2-甲基-6-硝基苯酚具有化学相似性)方面的作用进行了比较分析。这项研究表明了使用 AOP 处理受硝基苯酚化合物污染的水的潜力 (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

安全和危害

作用机制

Target of Action

Similar compounds such as phenols and nitrophenols are known to interact with various enzymes and proteins within microbial cells .

Mode of Action

For instance, PnpA, a monooxygenase, can catalyze the monooxygenation of 3M4NP to MBQ . PnpB, a 1,4-benzoquinone reductase, can catalyze the reduction of MBQ to MHQ .

Biochemical Pathways

strain SJ98 via a pathway involving several enzymes including PnpA, PnpB, PnpCD, PnpE, and PnpF .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methyl-6-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

3-chloro-2-methyl-6-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIHQZQXLANCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2477308.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)

![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)

![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)